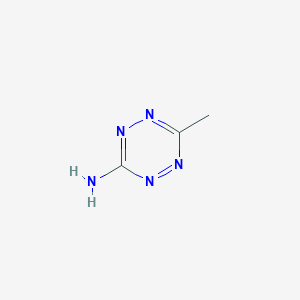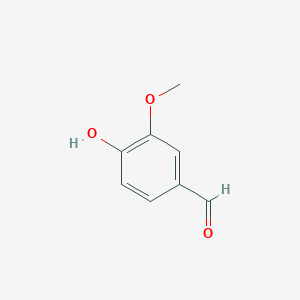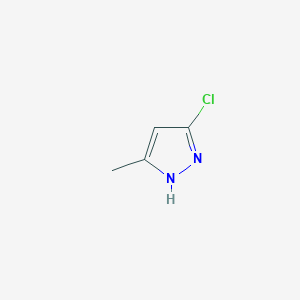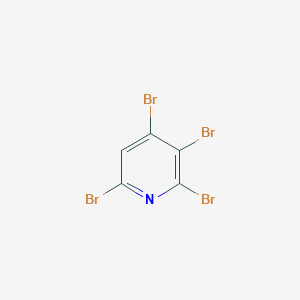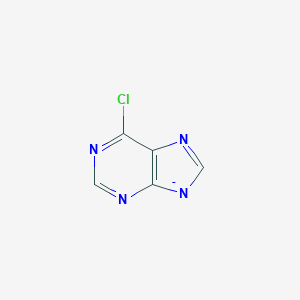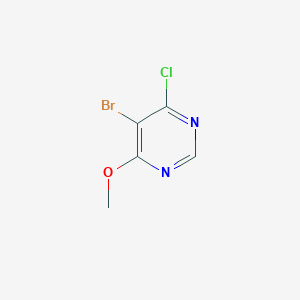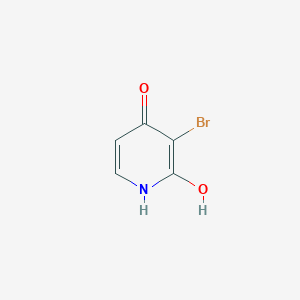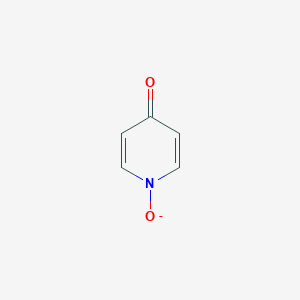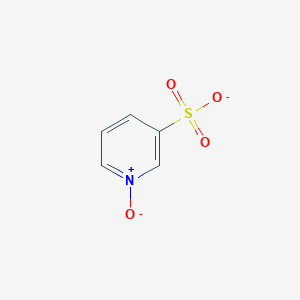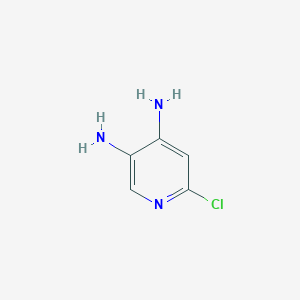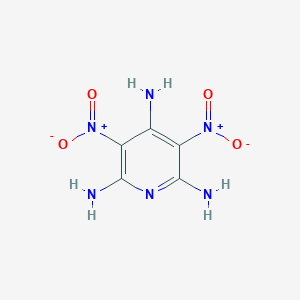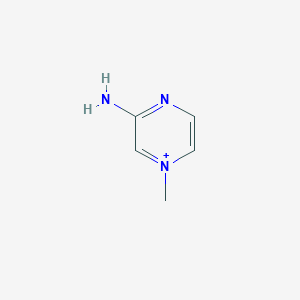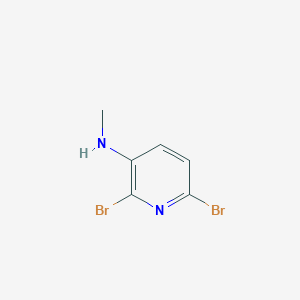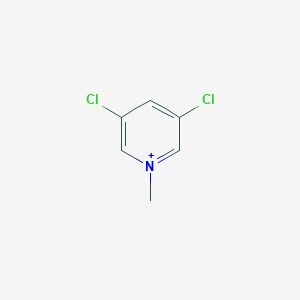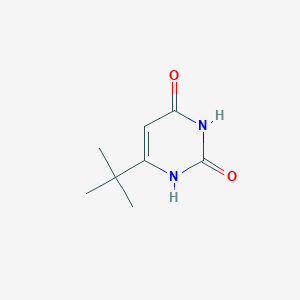
6-Tert-butylpyrimidine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butylpyrimidine-2,4-diol is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds, such as 2,4,6-Tri-tert-butylpyrimidine, involves the reaction between tert-butyl methyl ketone and tert-butyronitrile1. However, the specific synthesis process for 6-Tert-butylpyrimidine-2,4-diol is not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of 6-Tert-butylpyrimidine-2,4-diol is not explicitly provided in the sources I found. However, similar compounds like 2,4,6-Tri-tert-butylpyrimidine have a molecular weight of 248.411.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 6-Tert-butylpyrimidine-2,4-diol. However, similar compounds like 2,4,6-Tri-tert-butylpyrimidine have been used as alternatives to 2,6-di-tert-butylated pyridines in glycosylation reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Tert-butylpyrimidine-2,4-diol are not explicitly mentioned in the sources I found. However, similar compounds like 2,4,6-Tri-tert-butylpyrimidine have a melting point of 77-80 °C1.Applications De Recherche Scientifique
Glycosylation Reactions
6-Tert-butylpyrimidine-2,4-diol, specifically in the form of 2,4,6-tri-tert-butylpyrimidine (TTBP), has been identified as a highly effective base in glycosylation reactions. TTBP, due to its steric hindrance and base strength, serves as an alternative to 2,6-di-tert-butylpyridine and its derivatives in these reactions, offering a cost-effective and efficient option for synthesizing complex carbohydrates (Crich, Smith, Yao, & Picione, 2001).
Synthesis of Vinyl Triflates
In the field of organic synthesis, 6-Tert-butylpyrimidine-2,4-diol derivatives, particularly 2,4-Di-tert-butyl-5,6-dialkylpyrimidines, are used in the synthesis of vinyl triflates. These compounds, due to their high steric hindrance and non-nucleophilic base properties, are useful in reactions where strong acids like triflic acid are involved (Herrera-Fernández et al., 2007).
Coordination Chemistry and Catalysis
The use of 6-Tert-butylpyrimidine-2,4-diol derivatives extends to coordination chemistry and catalysis. In a study involving palladium complexes, tert-butyl isocyanide, a derivative of 6-Tert-butylpyrimidine-2,4-diol, was used to investigate the mechanism of isocyanide insertion into palladium-carbon bonds, highlighting its role in understanding complex catalytic processes (Delis et al., 1997).
Analytical Chemistry
In analytical chemistry, derivatives like 2,6-Di-tert-butylpyridine have been used as probes to investigate the external acidity of hierarchical zeolites. These compounds, due to their size and chemical properties, can effectively quantify acid sites in various zeolite structures, contributing to material characterization (Góra-Marek, Tarach, & Choi, 2014).
Medicinal Chemistry
In medicinal chemistry, the structurally similar 2-aminopyrimidine derivatives, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have been synthesized as ligands for histamine H4 receptors. These compounds, through optimization of the pyrimidine core, have shown potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).
Renewable Energy
In the context of renewable energy, particularly in dye-sensitized solar cells, 6-Tert-butylpyrimidine-2,4-diol derivatives, such as 4-tert-butylpyridine, have been investigated as electrolyte additives. These compounds play a significant role in enhancing the electrochemical properties and efficiency of solar cells (Ferdowsi et al., 2018).
Organic Synthesis
In organic synthesis, 6-Tert-butylpyrimidine-2,4-diol and its derivatives have been utilized in creating complex organic molecules. For example, the synthesis of weak nucleophilic bases like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine showcases the use of 6-Tert-butylpyrimidine-2,4-diol derivatives in producing compounds for various synthetic applications (Balaban et al., 2004).
Safety And Hazards
The safety and hazards associated with 6-Tert-butylpyrimidine-2,4-diol are not explicitly mentioned in the sources I found.
Orientations Futures
The future directions for the use and study of 6-Tert-butylpyrimidine-2,4-diol are not explicitly mentioned in the sources I found.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of 6-Tert-butylpyrimidine-2,4-diol. For a more comprehensive analysis, further research and expert consultation may be required.
Propriétés
IUPAC Name |
6-tert-butyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDTJWBVUGSOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butylpyrimidine-2,4-diol | |
CAS RN |
18202-66-9 |
Source


|
| Record name | 6-tert-butylpyrimidine-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

